molecular formula C8H7BrClNO B1629925 8-Bromo-6-chloro-3,4-dihydro-2H-benzo[b][1,4]oxazine CAS No. 625394-67-4

8-Bromo-6-chloro-3,4-dihydro-2H-benzo[b][1,4]oxazine

Cat. No. B1629925
CAS RN: 625394-67-4
M. Wt: 248.5 g/mol
InChI Key: KCFYTVGLBXSANX-UHFFFAOYSA-N
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Description

“8-Bromo-6-chloro-3,4-dihydro-2H-benzo[b][1,4]oxazine” is a heterocyclic compound. It is also known as “8-bromo-6-chloro-3,4-dihydro-2H-1,4-benzoxazine hydrochloride” with a molecular weight of 284.97 . The compound is a white solid .


Molecular Structure Analysis

The InChI code for “8-Bromo-6-chloro-3,4-dihydro-2H-benzo[b][1,4]oxazine” is 1S/C8H7BrClNO.ClH/c9-6-3-5 (10)4-7-8 (6)12-2-1-11-7;/h3-4,11H,1-2H2;1H . This code provides a standardized way to represent the compound’s molecular structure.


Physical And Chemical Properties Analysis

The compound is a white solid . It should be stored in a dark place, under an inert atmosphere, at room temperature .

Scientific Research Applications

Synthesis and Chemical Properties

8-Bromo-6-chloro-3,4-dihydro-2H-benzo[b][1,4]oxazine and its derivatives serve as versatile intermediates in organic synthesis. They have been used in the synthesis of a wide range of compounds through processes such as Friedel-Crafts reactions, Smiles rearrangement, and condensation reactions. For instance, 3,4‐Dihydro‐benz[1,3]oxazine derivatives have been obtained from 2‐acyl(or aroyl)‐cyanatobenzenes under Friedel-Crafts conditions via DIMROTH rearrangement, demonstrating the compound's role in creating structurally diverse molecules (Buttke, Ramm, & Niclas, 1993).

Catalysis

Some studies have explored the catalytic applications of related benzo[b][1,4]oxazine derivatives. For example, a copper complex bearing a TEMPO moiety, likely related to the structural framework of benzo[b][1,4]oxazines, has been shown to catalyze the aerobic oxidation of primary alcohols, highlighting the potential of these compounds in catalysis and green chemistry applications (Lu et al., 2008).

Pharmacological Activities

Derivatives of 8-Bromo-6-chloro-3,4-dihydro-2H-benzo[b][1,4]oxazine have been investigated for their potential pharmacological activities. For example, novel 2H-benzo[b][1,4]oxazin-3(4H)-ones have been synthesized and tested for their inhibitory ability on platelet aggregation, with some compounds showing significant activity. This suggests their potential application in developing new therapeutics for diseases related to platelet aggregation (Tian et al., 2012).

Antimicrobial Activity

The antimicrobial activity of benzo[b][1,4]oxazin-3(4H)-one derivatives has also been studied, showing efficacy against both Gram-positive and Gram-negative bacteria. This points to the potential use of these compounds in creating new antimicrobial agents, which is critical in the face of growing antibiotic resistance (Fang et al., 2011).

Safety And Hazards

For safety information, please refer to the Material Safety Data Sheet (MSDS) provided by the manufacturer .

properties

IUPAC Name

8-bromo-6-chloro-3,4-dihydro-2H-1,4-benzoxazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrClNO/c9-6-3-5(10)4-7-8(6)12-2-1-11-7/h3-4,11H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCFYTVGLBXSANX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(N1)C=C(C=C2Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60626422
Record name 8-Bromo-6-chloro-3,4-dihydro-2H-1,4-benzoxazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60626422
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.50 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-Bromo-6-chloro-3,4-dihydro-2H-benzo[b][1,4]oxazine

CAS RN

625394-67-4
Record name 8-Bromo-6-chloro-3,4-dihydro-2H-1,4-benzoxazine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=625394-67-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 8-Bromo-6-chloro-3,4-dihydro-2H-1,4-benzoxazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60626422
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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